molecular formula C36H72O16 B12714711 Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester CAS No. 97862-56-1

Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester

Cat. No.: B12714711
CAS No.: 97862-56-1
M. Wt: 760.9 g/mol
InChI Key: WYVWCFMSYWRPSE-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester is a complex organic compound with a long and intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester typically involves esterification reactions. The process begins with the reaction of hexanoic acid with 2-ethylhexanol under acidic conditions to form the ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are typically employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hexanoic acid, 2-ethyl-, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester can be compared with other similar compounds such as:

These compounds share similar structural features but differ in the length and complexity of their molecular chains, which can influence their chemical properties and applications.

Properties

CAS No.

97862-56-1

Molecular Formula

C36H72O16

Molecular Weight

760.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate

InChI

InChI=1S/C36H72O16/c1-3-5-6-35(4-2)36(38)52-34-33-51-32-31-50-30-29-49-28-27-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-39-8-7-37/h35,37H,3-34H2,1-2H3

InChI Key

WYVWCFMSYWRPSE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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